(2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of appropriate benzylidene derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(3-methoxy-4-acetyloxy benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- (5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
Uniqueness
(2Z)-6-benzyl-2-[3-methoxy-4-(octyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific structural features and the presence of both methoxy and octyloxy substituents, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H31N3O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C28H31N3O4S/c1-3-4-5-6-7-11-16-35-23-15-14-21(18-24(23)34-2)19-25-27(33)31-28(36-25)29-26(32)22(30-31)17-20-12-9-8-10-13-20/h8-10,12-15,18-19H,3-7,11,16-17H2,1-2H3/b25-19- |
InChI Key |
BAVOVIUIYBUGNV-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
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